ethyl 4-{2-[(diphenylacetyl)amino]benzoyl}-1-piperazinecarboxylate
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including reactions starting from simple precursors like ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, leading to crystalline forms through processes like slow diffusion of ether into a chloroform solution or slow evaporation of an ethanol-chloroform-benzene solution. These methods yield polymorphic crystalline forms with different hydrogen-bonding networks, demonstrating the complexity and versatility in synthesizing these compounds (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by X-ray analysis, revealing polymorphic forms and distinct hydrogen-bonding networks. These analyses provide insights into the spatial arrangement and the potential for various molecular interactions, crucial for understanding the compound's reactivity and properties (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine compounds undergo a range of chemical reactions, including those leading to the formation of cyclic dipeptides and heteroaromatic analogs, which are significant for their high affinity as dopamine reuptake inhibitors. These reactions showcase the compound's versatility and potential for pharmacological applications (Matecka et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and polymorphism, are crucial for their application in drug formulation and material science. The synthesis methods affect these properties, as seen in the production of polymorphic crystalline forms with different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and the ability to form diverse derivatives through reactions with amines and other nucleophiles, highlight the compound's utility in synthetic organic chemistry and drug development. These properties are explored through reactions that yield a variety of biologically active molecules, demonstrating the compound's potential for further exploration and application (Matecka et al., 1997).
properties
IUPAC Name |
ethyl 4-[2-[(2,2-diphenylacetyl)amino]benzoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-2-35-28(34)31-19-17-30(18-20-31)27(33)23-15-9-10-16-24(23)29-26(32)25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,25H,2,17-20H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGJFIHQQTDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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